BenchChemオンラインストアへようこそ!

Hispidol

Monoamine oxidase Neurodegeneration Depression

Hispidol delivers 16-fold greater MAO-A potency than sulfuretin (IC₅₀=0.26 vs 4.16 μM) and 4.2-fold over toloxatone, with 9.4-fold selectivity over MAO-B. Validated in TNBS-colitis at 10-fold lower oral dose than sulfasalazine (30 vs 300 mg/kg). Requires DAF-16/FOXO for lifespan extension—mechanistically distinct from generic antioxidants. High DMSO solubility (≥100 mg/mL) enables HTS-ready stock preparation. Ideal for pathway-specific serotonergic/dopaminergic neurotransmission studies.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 5786-54-9
Cat. No. B191410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHispidol
CAS5786-54-9
Synonyms6,4'-Dihydroxyaurone
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7-
InChIKeyKEZLDSPIRVZOKZ-AUWJEWJLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hispidol CAS 5786-54-9: Technical Baseline for Aurone Flavonoid Research Procurement


Hispidol ((Z)-6,4′-dihydroxyaurone, CAS 5786-54-9) is a hydroxyaurone belonging to the aurone subclass of flavonoids, structurally characterized by hydroxy groups at the 6 and 4′ positions of the benzofuranone scaffold [1]. The compound occurs naturally in soybean (Glycine max) and Medicago truncatula, and is biosynthesized via the phenylpropanoid pathway through chalcone-derived intermediates [2]. Hispidol exhibits multiple verified pharmacological activities including inhibition of TNF-α-induced monocyte adhesion (IC₅₀ = 0.50 μM), selective monoamine oxidase-A (MAO-A) inhibition (IC₅₀ = 0.26 μM), MAO-B inhibition (IC₅₀ = 2.45 μM), and tyrosinase inhibition (IC₅₀ = 38.4 μM) [3]. In vivo studies demonstrate dose-dependent suppression of TNBS-induced colitis in rats and lifespan extension in C. elegans [4][5].

Why Hispidol Cannot Be Substituted with Generic Aurone Analogs in Precision Assays


Aurone flavonoids sharing the 2-benzylidenebenzofuran-3(2H)-one core exhibit pronounced structure-dependent divergence in target selectivity and potency that precludes generic substitution. The presence, position, and count of hydroxyl substitutions critically determine pharmacological profile: the 3′-hydroxyl group present in sulfuretin reduces MAO-A inhibitory activity by approximately 16-fold (IC₅₀ 4.16 μM vs. 0.26 μM) and abolishes MAO-B inhibition entirely (IC₅₀ > 80 μM vs. 2.45 μM) compared to hispidol [1]. Similarly, tyrosinase inhibition potency varies dramatically across aurone derivatives, with hispidol showing an IC₅₀ of 38.4 μM, while structurally related analogs demonstrate widely divergent activities depending on substitution pattern [2]. These structural determinants of target engagement render hispidol pharmacologically non-interchangeable with even closely related aurone analogs for assays requiring specific activity profiles.

Hispidol CAS 5786-54-9: Quantitative Differentiation Evidence for Procurement Decision Support


MAO-A Inhibition: Hispidol vs. Structural Analog Sulfuretin vs. Marketed Drug Toloxatone

Hispidol demonstrates potent and selective inhibition of recombinant human MAO-A with an IC₅₀ of 0.26 μM, representing a 16-fold higher potency than its direct structural analog sulfuretin (IC₅₀ = 4.16 μM) and 4.2-fold higher potency than the marketed MAO-A inhibitor toloxatone (IC₅₀ = 1.10 μM) [1]. Hispidol acts as a reversible competitive inhibitor of MAO-A with a Ki of 0.10 μM, and also inhibits MAO-B with an IC₅₀ of 2.45 μM (Ki = 0.51 μM), yielding a 9.4-fold selectivity ratio for MAO-A over MAO-B [1]. In contrast, sulfuretin inhibits MAO-A with IC₅₀ = 4.16 μM but fails to inhibit MAO-B (IC₅₀ > 80 μM), demonstrating that the 3′-hydroxyl substitution fundamentally alters both potency and selectivity [1]. Molecular docking reveals hispidol binds to the major pocket of MAO-A with a binding affinity of −9.1 kcal/mol versus −8.7 kcal/mol for MAO-B, consistent with the observed selectivity [1].

Monoamine oxidase Neurodegeneration Depression Enzyme inhibition

In Vivo Colitis Suppression: Hispidol vs. Sulfasalazine in TNBS-Induced Rat Model

In a TNBS-induced rat colitis model, oral administration of hispidol at 30 mg/kg produced a recovery effect comparable to that of 300 mg/kg sulfasalazine, the standard-of-care reference drug [1]. Hispidol suppressed TNBS-induced colitis in a dose-dependent manner, with significant recovery observed in body weight loss and colon tissue edematous inflammation [1]. In colon tissues, TNBS induced a dramatic increase in myeloperoxidase (MPO) levels, a biochemical marker of inflammation; hispidol significantly suppressed this increase in a dose-dependent manner [1]. The 10-fold lower effective dose of hispidol relative to sulfasalazine (30 mg/kg vs. 300 mg/kg achieving comparable outcomes) indicates substantially greater potency on a per-weight basis in this disease model [1].

Inflammatory bowel disease Colitis TNF-α In vivo efficacy

TNF-α-Induced Monocyte Adhesion: Hispidol vs. Untreated Control

Hispidol potently inhibits TNF-α-induced monocyte adhesion to colon epithelial cells with an IC₅₀ of 0.50 μM, representing one of the hallmark pathogenic events in inflammatory bowel disease progression . The compound effectively suppresses LPS-induced TNF-α gene expression, and mechanistic studies link this inhibition to reduced AP-1 transcriptional activity rather than NF-κB pathway modulation [1]. This sub-micromolar potency establishes hispidol as a validated positive control for cellular adhesion assays in IBD research .

Inflammation IBD Cell adhesion TNF-α

Enzymatic Antioxidant Activity: Hispidol-Induced Catalase and SOD Elevation vs. Untreated Control

Hispidol (50 μM) increases catalase and superoxide dismutase (SOD) activity in cell-free assays and decreases intracellular reactive oxygen species (ROS) levels . In the C. elegans model system, hispidol treatment extends wild-type worm lifespan under normal culture conditions, elevates antioxidant enzyme activities, and attenuates intracellular ROS generation [1]. The longevity effect is mechanistically linked to DAF-16/FOXO pathway activation: genetic studies demonstrate no significant lifespan change in daf-16 null mutants following hispidol supplementation, while enhanced nuclear translocation of DAF-16 is observed in hispidol-fed DAF-16::GFP transgenic mutants [1].

Oxidative stress Aging Antioxidant enzymes C. elegans

Target Selectivity Profile: Hispidol MAO-A vs. MAO-B vs. Tyrosinase vs. AChE

Hispidol exhibits a graded selectivity profile across multiple enzyme targets: potent MAO-A inhibition (IC₅₀ = 0.26 μM), moderate MAO-B inhibition (IC₅₀ = 2.45 μM; 9.4-fold selectivity for MAO-A), weak tyrosinase inhibition (IC₅₀ = 38.4 μM; 148-fold weaker than MAO-A), and negligible acetylcholinesterase (AChE) inhibition (IC₅₀ = 202.47 μM; 779-fold weaker than MAO-A) [1][2]. This selectivity hierarchy is critical for assay design: the compound can serve as a selective MAO-A inhibitor at concentrations ≤ 0.5 μM without significant off-target engagement, while concentrations exceeding 2 μM will progressively engage MAO-B and concentrations above 30 μM begin to affect tyrosinase [1][2]. A preliminary evaluation of AChE inhibitory activity returned a disappointing IC₅₀ value of 202.47 μM, confirming minimal interference with cholinergic targets [2].

Target selectivity MAO Tyrosinase Acetylcholinesterase

Solubility Profile: Hispidol in DMSO, Ethanol, and Aqueous Systems

Hispidol exhibits solvent-dependent solubility characteristics relevant to experimental workflow design: in DMSO, solubility reaches ≥100 mg/mL (≥393.33 mM) under optimal conditions , with verified batch-specific values of 51 mg/mL (200.59 mM) at 25°C . Ethanol solubility is moderate at 11 mg/mL (43.26 mM) at 25°C, while the compound is insoluble in water . Storage stability specifications indicate that lyophilized powder remains stable for 36 months at −20°C under desiccated conditions, while DMSO stock solutions stored at −20°C should be used within one month to prevent potency loss; repeated freeze-thaw cycles should be avoided [1].

Solubility Formulation In vitro assay DMSO

Hispidol CAS 5786-54-9: Evidence-Backed Application Scenarios for Research Procurement


Selective MAO-A Inhibition in Neurodegeneration and Depression Research

Hispidol is appropriate for studies requiring potent (IC₅₀ = 0.26 μM) and selective (9.4-fold over MAO-B) MAO-A inhibition with a reversible competitive mechanism (Ki = 0.10 μM) [1]. The compound outperforms the direct structural analog sulfuretin (IC₅₀ = 4.16 μM) by 16-fold and the marketed drug toloxatone (IC₅₀ = 1.10 μM) by 4.2-fold [1]. At concentrations ≤0.5 μM, hispidol engages MAO-A with minimal MAO-B or off-target activity, making it suitable for pathway-specific investigations of serotonergic and dopaminergic neurotransmission [1].

In Vivo IBD Efficacy Studies Requiring High-Potency Anti-Inflammatory Activity

Hispidol is validated for TNBS-induced colitis studies, where a 30 mg/kg oral dose achieves therapeutic recovery comparable to 300 mg/kg sulfasalazine—a 10-fold dose advantage [2]. The compound's sub-micromolar inhibition of TNF-α-induced monocyte adhesion (IC₅₀ = 0.50 μM) provides a cellular mechanism consistent with the in vivo anti-colitis efficacy . This evidence supports hispidol procurement for IBD research programs seeking compounds with demonstrated in vivo efficacy at relatively low doses.

Aging and Oxidative Stress Research Requiring DAF-16/FOXO Pathway Engagement

Hispidol is suitable for longevity and oxidative stress studies in C. elegans where pathway-specific mechanism of action is required. The compound extends wild-type lifespan, elevates antioxidant enzyme activities (catalase, SOD), and attenuates intracellular ROS [3]. Critically, the longevity effect is abolished in daf-16 null mutants, confirming DAF-16/FOXO pathway dependency—a mechanistic distinction from generic antioxidants lacking defined genetic pathway requirements [3].

Multi-Target Screening Assays with Defined Concentration-Dependent Selectivity

Hispidol is appropriate for screening cascades requiring a compound with well-characterized, graded target selectivity. The documented IC₅₀ values across MAO-A (0.26 μM), MAO-B (2.45 μM), tyrosinase (38.4 μM), and AChE (202.47 μM) enable rational experimental design based on desired target engagement [1][4]. High DMSO solubility (≥100 mg/mL) facilitates concentrated stock preparation for high-throughput screening formats .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hispidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.